2-(2-{[(5E)-2,4,6-TRIOXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
Overview
Description
2-(2-{[(5E)-2,4,6-TRIOXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as trifluoromethylphenyl urea and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(5E)-2,4,6-TRIOXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(2-{[(5E)-2,4,6-TRIOXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 2-(2-{[(5E)-2,4,6-TRIOXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and diazinane ring play crucial roles in its activity, influencing its binding affinity and specificity towards target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-NITRO-4-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID: This compound shares the trifluoromethyl group but differs in its overall structure and properties.
(2- { (E)- [ ( { [5- (4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID:
Uniqueness
2-(2-{[(5E)-2,4,6-TRIOXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-[(E)-[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O6/c21-20(22,23)12-5-3-6-13(9-12)25-18(29)14(17(28)24-19(25)30)8-11-4-1-2-7-15(11)31-10-16(26)27/h1-9H,10H2,(H,26,27)(H,24,28,30)/b14-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZHNIDXRTZDC-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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